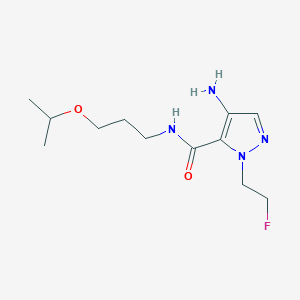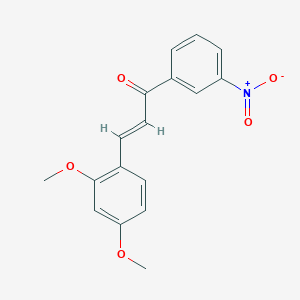
(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound that appears to be a type of chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to the biosynthesis of flavonoids, which are substances in the plant kingdom that play many biological roles.
Synthesis Analysis
Typically, chalcones are synthesized via the Claisen-Schmidt condensation of an aryl aldehyde with an aryl ketone in the presence of a base. The specific synthesis of this compound would likely involve the condensation of 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone.Molecular Structure Analysis
The molecule consists of two aromatic rings (one with two methoxy groups and the other with a nitro group) linked by a prop-2-en-1-one chain. The presence of the nitro group might make the compound a good candidate for further reactions, such as reduction.Chemical Reactions Analysis
As a chalcone, this compound could undergo a variety of reactions. The nitro group could be reduced to an amino group, opening up possibilities for reactions involving that functional group. The compound could also potentially undergo cyclization to form a flavonoid structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, chalcones tend to be crystalline solids that are slightly soluble in water but more soluble in organic solvents.Scientific Research Applications
Electro-optical and Charge-transport Properties
A detailed quantum chemical investigation of the structural, electro-optical, and charge-transport properties of a compound similar to (2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, identified as DMNPN, using quantum chemical methods. This study focused on the compound's potential as an efficient hole-transport material due to its higher computed hole intrinsic mobility compared to its electron intrinsic mobility, indicating significant implications for electronic and optoelectronic devices (Irfan et al., 2015).
Non-linear Optical (NLO) Properties
Research on new chalcones, including those structurally similar to the specified compound, highlighted their synthesis, characterization, and the calculated non-linear optical properties. These studies, employing density functional theory (DFT), demonstrated that such compounds exhibit better NLO responses than standard materials, such as p-nitroaniline, suggesting their applicability in NLO devices and photonics (Singh et al., 2012).
Crystal Structure and Molecular Interactions
The synthesis and crystal growth of a novel chalcone derivative, closely related to the compound , were explored, revealing insights into its thermal stability, crystal system, and intermolecular interactions. Such research provides a foundational understanding of the compound's physical properties and its potential applications in materials science (Prabhu et al., 2017).
Antioxidant Activity
Studies on 2'-aminochalcone derivatives, which share a functional relationship with the compound, investigated their synthesis, characterization, and in vitro antioxidant activity. These studies contribute to the understanding of the compound's potential health benefits and applications in medical and biochemical research (Sulpizio et al., 2016).
Safety And Hazards
Again, without specific data, it’s difficult to predict the exact safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of chalcones and related compounds is a vibrant field of research due to their potential biological activities. This particular compound, with its nitro and methoxy substituents, could be of interest for further study.
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-6-12(17(11-15)23-2)7-9-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEQBCWMBKUXER-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
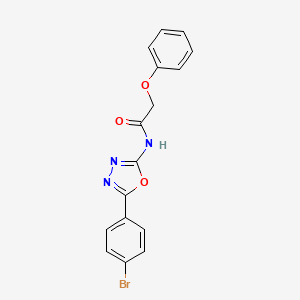
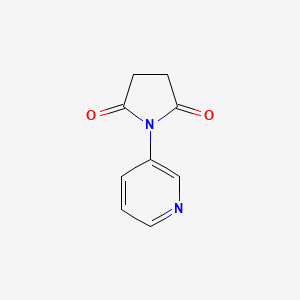
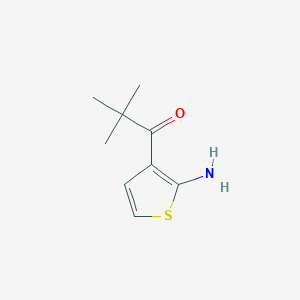
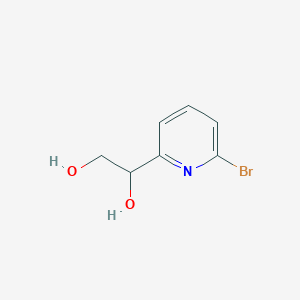
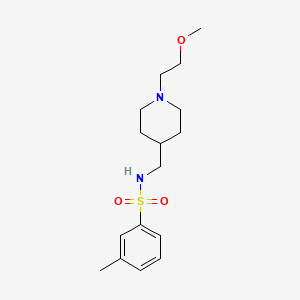
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
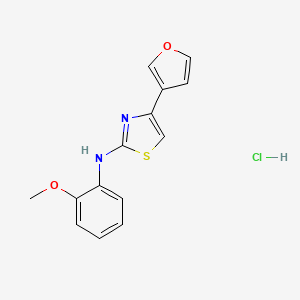
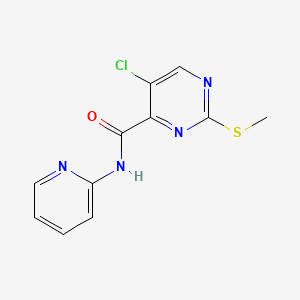
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)
